molecular formula C13H17NO2 B13866470 methyl N-methyl-N-(1-phenylcyclobutyl)carbamate

methyl N-methyl-N-(1-phenylcyclobutyl)carbamate

Cat. No.: B13866470
M. Wt: 219.28 g/mol
InChI Key: ZYNOPBLWIVWNAX-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-methyl-N-(1-phenylcyclobutyl)carbamate typically involves the reaction of N-methyl-N-(1-phenylcyclobutyl)amine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-methyl-N-(1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound’s unique structure allows it to fit into the enzyme’s active site, making it an effective inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-phenyl carbamate
  • Methyl N-methyl carbamate
  • N-methyl-N-(1-phenylcyclopropyl)carbamate

Comparison

Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other carbamates. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl N-methyl-N-(1-phenylcyclobutyl)carbamate

InChI

InChI=1S/C13H17NO2/c1-14(12(15)16-2)13(9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

ZYNOPBLWIVWNAX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC)C1(CCC1)C2=CC=CC=C2

Origin of Product

United States

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